molecular formula C10H7N3S B10797592 4-Pyrrol-1-ylthieno[3,2-d]pyrimidine

4-Pyrrol-1-ylthieno[3,2-d]pyrimidine

Cat. No.: B10797592
M. Wt: 201.25 g/mol
InChI Key: DLNLHPAEWKPAQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-472 involves the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields of around 50% .

Industrial Production Methods

While specific industrial production methods for OSM-S-472 are not detailed, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of boronic acids and other readily available reagents makes the synthesis of OSM-S-472 feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

OSM-S-472 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further modified to enhance their biological activity .

Scientific Research Applications

OSM-S-472 has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of OSM-S-472 is not fully understood, but it is believed to involve the inhibition of key enzymes in the malaria parasite. The compound may target multiple pathways, leading to the disruption of the parasite’s life cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-472 is unique due to its specific functional groups and the synthetic route used to produce it. The compound’s structure allows for various modifications, making it a versatile building block for developing new antimalarial drugs .

Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

4-pyrrol-1-ylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C10H7N3S/c1-2-5-13(4-1)10-9-8(3-6-14-9)11-7-12-10/h1-7H

InChI Key

DLNLHPAEWKPAQH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC=NC3=C2SC=C3

Origin of Product

United States

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